Technical Guide: Synthesis and Characterization of Benzyl (2-sulfamoylethyl)carbamate
Technical Guide: Synthesis and Characterization of Benzyl (2-sulfamoylethyl)carbamate
Executive Summary
Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3), also known as
This guide details a robust, three-step synthetic pathway starting from Taurine (2-aminoethanesulfonic acid) . Unlike routes relying on expensive or unstable amino-sulfonamide precursors, this protocol utilizes a "protect-activate-amidate" strategy that ensures high purity and scalability. The workflow addresses the primary technical challenge: the instability of the intermediate sulfonyl chloride, providing specific handling parameters to prevent hydrolysis and cyclization.
Retrosynthetic & Process Logic
The synthesis is designed around the Schotten-Baumann protection of the amine followed by sulfonyl chloride activation . Direct conversion of taurine to taurinamide is difficult due to the zwitterionic nature of taurine; therefore,
Process Workflow Diagram
Figure 1: Critical path workflow for the synthesis of Benzyl (2-sulfamoylethyl)carbamate.
Detailed Experimental Protocol
Step 1: N-Benzyloxycarbonyl Protection of Taurine
Objective: Mask the nucleophilic amine to allow subsequent activation of the sulfonic acid.
-
Reagents: Taurine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), NaOH (2.5 eq), Water/Acetone (1:1 v/v).
-
Mechanism: Nucleophilic attack of the amine on the carbamate carbonyl under basic conditions (Schotten-Baumann).
Protocol:
-
Dissolve Taurine (12.5 g, 100 mmol) in 2M NaOH (125 mL, 250 mmol).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add Benzyl chloroformate (Cbz-Cl) (17 mL, 120 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential as the reaction is biphasic.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or disappearance of ninhydrin activity.
-
Workup: Extract the reaction mixture with Diethyl Ether (
mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -
Acidify the aqueous layer carefully with 6M HCl to pH ~1.
-
Extract the product (Cbz-Taurine) into Ethyl Acetate (
mL). -
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield -Cbz-taurine as a white solid or thick oil.-
Yield Target: >90%
-
Checkpoint: The product must be completely dry before Step 2. Residual water destroys the chlorinating agent.
-
Step 2: Activation to Sulfonyl Chloride
Objective: Convert the sulfonic acid moiety into a reactive sulfonyl chloride. Critical Control Point: The sulfonyl chloride intermediate is moisture-sensitive.
-
Reagents:
-Cbz-Taurine (1.0 eq), Phosphorus Pentachloride ( , 1.1 eq) OR Thionyl Chloride ( ) with catalytic DMF. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Protocol (PCl5 Method - Preferred for mildness):
-
Suspend dried
-Cbz-Taurine (25.9 g, 100 mmol) in anhydrous DCM (250 mL) under Nitrogen atmosphere. -
Add
(22.9 g, 110 mmol) in portions at 0 °C. -
Stir at room temperature for 2–3 hours. The solution should become clear as the sulfonic acid reacts.
-
Quench/Workup: Pour the reaction mixture onto crushed ice (approx. 100 g) with rapid stirring to wash out phosphoric acid byproducts. Note: Do this quickly to minimize hydrolysis of the sulfonyl chloride.
-
Separate the organic layer immediately. Wash with cold water (
mL) and cold brine. -
Dry over
(magnesium sulfate is preferred over sodium sulfate for speed here) and filter. -
Do not concentrate to dryness if possible; use the DCM solution directly in Step 3 to maximize yield. If isolation is required, evaporate at low temperature (<30 °C).
Step 3: Ammonolysis (Amidation)
Objective: Displace the chloride with ammonia to form the primary sulfonamide.
-
Reagents: Cbz-Tauryl Chloride solution (from Step 2), Aqueous Ammonia (28%, excess) or Ammonia gas.
Protocol:
-
Cool the Cbz-Tauryl Chloride/DCM solution to -10 °C (salt/ice bath).
-
Add Aqueous Ammonia (28%) (50 mL, excess) dropwise, or bubble anhydrous
gas through the solution. -
The reaction is exothermic; maintain temperature < 0 °C during addition.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Workup: If a solid precipitates, filter it off (this is often the product). If no precipitate, separate the organic layer.
-
Wash the organic layer with 1M HCl (to remove excess ammonia) and brine.
-
Concentrate to yield crude Benzyl (2-sulfamoylethyl)carbamate .
-
Purification: Recrystallize from Ethanol/Water or Toluene to obtain analytical grade white crystals.
Characterization & Data Analysis
Validation of the synthesized compound requires confirming the integrity of the carbamate (Cbz) group and the formation of the sulfonamide (
Physicochemical Properties
| Property | Specification | Notes |
| Appearance | White crystalline solid | Powder form upon drying |
| Melting Point | 170 – 174 °C | Literature range for purified intermediate [1, 2] |
| Solubility | DMSO, DMF, hot Ethanol | Sparingly soluble in water |
| Molecular Formula | MW: 258.29 g/mol |
Spectroscopic Data (Expected)
1. Proton NMR (
- 7.30 – 7.40 (m, 5H): Aromatic protons of the Benzyl group (Cbz).
-
7.25 (t, 1H): Carbamate NH (triplet due to coupling with
). -
6.90 (s, 2H): Sulfonamide
(broad singlet, exchangeable). -
5.05 (s, 2H): Benzylic
( ). -
3.35 (q, 2H): Methylene adjacent to Nitrogen (
). -
3.15 (t, 2H): Methylene adjacent to Sulfur (
).
2. Infrared Spectroscopy (FT-IR)
-
3350, 3260 cm
: N-H stretching (Sulfonamide and Carbamate). -
1695 cm
: C=O stretching (Carbamate carbonyl). -
1320 cm
: Asymmetric stretch. -
1150 cm
: Symmetric stretch.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 2 | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried. Use fresh |
| Oily Product | Residual Benzyl Alcohol | The Cbz-Cl reagent often contains benzyl alcohol or generates it. Wash the final solid thoroughly with cold ether or hexane. |
| Cyclization | Formation of Sultam | If the Cbz group is cleaved or unstable, the amine can attack the sulfonyl chloride. Maintain pH neutral/basic in Step 3 and avoid high heat in Step 2. |
References
-
Preparation of Taurolidine . New Drug Approvals. (2022). Describes the synthesis of Taurolidine starting from Benzyl (2-sulfamoylethyl)carbamate (TAUR-001) via Cbz removal.[1][2]
-
Synthesis of Taurine-Containing Peptides and Sulfonopeptides . ResearchGate. (2014). Details the N-protection of taurine with Cbz and activation strategies.
-
Process for Producing Taurine Derivatives . Google Patents. (2016). General methodologies for sulfonyl chloride formation from taurine precursors.
-
Brouwer, A. J., & Liskamp, R. M. (2011). A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Synlett. Provides analogous protocols for Cbz-tauryl sulfonyl chloride handling.
